molecular formula C11H12O3S B1621329 Methyl 2-[(2-oxopropyl)thio]benzoate CAS No. 53278-21-0

Methyl 2-[(2-oxopropyl)thio]benzoate

Cat. No.: B1621329
CAS No.: 53278-21-0
M. Wt: 224.28 g/mol
InChI Key: LXFGVTCWUZZPHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-[(2-oxopropyl)thio]benzoate typically involves the reaction of methyl 2-mercaptobenzoate with an appropriate oxoalkylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the oxoalkylating agent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 2-[(2-oxopropyl)thio]benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Methyl 2-[(2-oxopropyl)thio]benzoate has a range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[(2-oxopropyl)thio]benzoate exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Methyl 2-[(2-oxopropyl)thio]benzoate can be compared with similar compounds such as:

    Methyl 2-mercaptobenzoate: This compound lacks the oxopropyl group, making it less reactive in certain chemical reactions.

    Methyl 2-[(2-oxopropyl)thio]acetate: This compound has a similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.

    Methyl 2-[(2-oxopropyl)thio]propanoate: This compound has a propanoate group, which can influence its solubility and reactivity compared to the benzoate derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-oxopropylsulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(12)7-15-10-6-4-3-5-9(10)11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGVTCWUZZPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384904
Record name methyl 2-[(2-oxopropyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53278-21-0
Record name methyl 2-[(2-oxopropyl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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